molecular formula C15H22F3N5O3 B13190540 tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate

tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate

Cat. No.: B13190540
M. Wt: 377.36 g/mol
InChI Key: WSOJKQFEQQVCTH-UHFFFAOYSA-N
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Description

tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate is a complex organic compound that features a trifluoroacetamido group, a triazole ring, and a piperidine ring

Preparation Methods

The synthesis of tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the trifluoroacetamido group. The piperidine ring is then attached, and the final product is obtained through a series of purification steps. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group and triazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

tert-Butyl 2-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}piperidine-1-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C15H22F3N5O3

Molecular Weight

377.36 g/mol

IUPAC Name

tert-butyl 2-[5-[[(2,2,2-trifluoroacetyl)amino]methyl]-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C15H22F3N5O3/c1-14(2,3)26-13(25)23-7-5-4-6-9(23)11-20-10(21-22-11)8-19-12(24)15(16,17)18/h9H,4-8H2,1-3H3,(H,19,24)(H,20,21,22)

InChI Key

WSOJKQFEQQVCTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=NNC(=N2)CNC(=O)C(F)(F)F

Origin of Product

United States

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